molecular formula C11H6ClFN4 B3024978 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 630107-83-4

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B3024978
CAS No.: 630107-83-4
M. Wt: 248.64 g/mol
InChI Key: GYEMWSMYVIWILO-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 630107-83-4) is a high-purity chemical building block based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the purine ring . This core structure is extensively utilized in medicinal chemistry for the design of novel small molecules that target protein kinases, which are essential enzymes in cellular processes and play a critical role in the development and progression of cancer . Researchers value this scaffold for developing potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key target for selective cancer treatment due to its role in cell cycle progression . The compound serves as a versatile synthetic intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. It is supplied for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for personal use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-chloro-1-(2-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-10-7-5-16-17(11(7)15-6-14-10)9-4-2-1-3-8(9)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEMWSMYVIWILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Suzuki Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical conditions.

Major Products

    Nucleophilic Aromatic Substitution: Substituted derivatives with various functional groups at the 4-position.

    Suzuki Coupling: Biaryl derivatives with extended conjugation and potential biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents (Positions) Key Properties/Activities Synthesis Notes References
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(2-fluorophenyl) Balanced lipophilicity; potential kinase inhibition Multi-step from pyrazole carboxylate esters Inferred
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-(CH2Cl), 1-CH3 High reactivity for derivatization; antibacterial Two-step synthesis from ethyl 5-amino-1-methyl-pyrazole-4-carboxylate
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(4-Cl-C6H4) Enhanced electron-withdrawing effects; kinase inhibition Commercial availability (CAS 5334-59-8)
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(tetrahydropyran) Improved metabolic stability; intermediate for anticancer agents Microwave-assisted synthesis
4-Chloro-1-(2-chloro-2-(4-fluorophenyl)ethyl)-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 1-(CH2CHCl-4-F-C6H4) Increased lipophilicity; antitumor potential Halogenated ethyl chain introduction
1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 1-(3,4-Me2-C6H3), 4-piperazinyl-2-F-C6H4 Enhanced receptor binding (e.g., Src kinase) Amine coupling under reflux

Key Observations

Substituent Position and Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. Chloromethyl groups (e.g., 6-(CH2Cl)) increase reactivity for nucleophilic substitution, enabling facile derivatization into prodrugs or targeted agents .

Biological Activity :

  • Piperazinyl derivatives (e.g., ) show enhanced selectivity for kinases like Src due to hydrogen-bonding interactions with the morpholine or piperazine moieties .
  • Compounds with allylthio groups (e.g., ) demonstrate improved antibacterial activity, likely due to thioether-mediated membrane disruption .
  • The target compound’s 2-fluorophenyl group may mimic tyrosine residues in ATP-binding pockets, making it a candidate for EGFR or BTK inhibition, as seen in related derivatives (e.g., ) .

Synthetic Accessibility :

  • Microwave-assisted synthesis (e.g., ) reduces reaction times for analogues with complex substituents (e.g., trifluoromethyl or iodinated derivatives) .
  • Halogenated intermediates (e.g., 4-chloro-6-(chloromethyl)) are pivotal for generating libraries of disubstituted derivatives via SNAr reactions .

Biological Activity

4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzymatic inhibition, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 630107-83-4
  • Molecular Formula : C11H7ClFN3
  • Molecular Weight : 248.64 g/mol

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrazolo derivatives, including this compound. These compounds have shown significant efficacy against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values in the range of 0.22 to 0.25 μg/mL against certain bacterial strains, indicating potent antimicrobial activity .
  • Biofilm Inhibition : The compound demonstrated a significant ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin in biofilm reduction percentage .

Enzymatic Inhibition

The compound has been identified as an inhibitor of key enzymes involved in bacterial survival and proliferation:

  • DNA Gyrase and Dihydrofolate Reductase (DHFR) : It displayed IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR, suggesting its potential as a therapeutic agent targeting these enzymes .

Study on Antimicrobial Derivatives

A study published in the ACS Omega journal evaluated multiple pyrazole derivatives, including our compound of interest. The findings highlighted:

  • Activity Spectrum : The tested derivatives showed broad-spectrum antimicrobial activity with low hemolytic activity (3.23 to 15.22% lysis), indicating their safety profile .
  • Synergistic Effects : When combined with other antibiotics like Ciprofloxacin and Ketoconazole, the pyrazolo derivatives exhibited synergistic effects, further lowering their effective MICs .

Enzymatic Activity Assessment

Research conducted on the enzymatic inhibition capabilities of this compound revealed:

  • Selectivity : The compound selectively inhibited certain deubiquitinases (DUBs) with IC50 values below 50 μM for USP7 while showing minimal activity against other DUBs, indicating its potential for selective therapeutic applications in cancer treatment .

Summary Table of Biological Activities

Biological ActivityMeasurement/ValueReference
MIC against bacteria0.22 - 0.25 μg/mL
Inhibition of biofilmSignificant reduction vs Ciprofloxacin
IC50 for DNA gyrase12.27 - 31.64 μM
IC50 for DHFR0.52 - 2.67 μM
Hemolytic activity3.23 - 15.22% lysis

Q & A

Q. How to address low reproducibility in crystallographic data?

  • Methodological Answer : Ensure consistent solvent evaporation rates during crystallization. For hygroscopic compounds, use anhydrous solvents and inert atmospheres. Compare unit cell parameters (e.g., a = 7.12 Å, b = 10.34 Å) with literature to validate crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine

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